1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride
Description
1-[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is a halogenated aromatic amine derivative with a molecular formula of C₈H₈ClF₂N·HCl (approximate molar mass: 228.61 g/mol). The compound features a phenyl ring substituted with a chlorine atom at the 3-position and a difluoromethyl group at the 2-position, coupled with a primary amine functional group. The difluoromethyl moiety enhances metabolic stability and lipophilicity, while the chlorine atom contributes to electronic effects and steric bulk .
Properties
CAS No. |
2763749-66-0 |
|---|---|
Molecular Formula |
C8H9Cl2F2N |
Molecular Weight |
228.06 g/mol |
IUPAC Name |
[3-chloro-2-(difluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H8ClF2N.ClH/c9-6-3-1-2-5(4-12)7(6)8(10)11;/h1-3,8H,4,12H2;1H |
InChI Key |
GFCKHBRRYLRVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride typically involves the introduction of the difluoromethyl group onto the aromatic ring, followed by the formation of the methanamine group. One common method includes the use of difluoromethylation reagents to introduce the CF2H group onto the aromatic ring. This can be achieved through metal-catalyzed reactions or radical chemistry . The chloro group is usually introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable reagents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the aromatic ring.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl and chloro groups on biological systems.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the chloro group may influence its reactivity and stability. The methanamine group allows for interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Phenyl Methanamine Derivatives
Key Insights :
- Solubility : Methoxy (OCH₃) substituents, as in , improve aqueous solubility compared to halogens or CF₂H.
- Steric Effects : Methyl groups (e.g., 2-CH₃ in ) introduce steric hindrance, which may reduce enzymatic degradation but limit target engagement.
Cyclopropane and Cyclohexane Ring Derivatives
Table 2: Aliphatic Ring-Containing Analogs
Key Insights :
- Conformational Rigidity : Cyclopropane derivatives (e.g., ) restrict rotational freedom, enhancing selectivity in receptor-ligand interactions.
- Hydrophobicity : Cyclohexane rings () increase hydrophobicity compared to phenyl rings, affecting membrane permeability.
Heterocyclic and Functionalized Derivatives
Table 3: Heterocyclic and Oxadiazole Derivatives
Key Insights :
Biological Activity
1-[3-Chloro-2-(difluoromethyl)phenyl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C8H9ClF2N·HCl
- Molecular Weight : 209.08 g/mol
- CAS Number : [insert CAS number if available]
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the difluoromethyl group enhances its ability to participate in hydrogen bonding and influences its pharmacokinetic properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including bacteria and fungi. The compound exhibits selective activity, which is crucial for developing targeted therapies.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Chlamydia spp. | Moderate | Disruption of cellular integrity |
| Staphylococcus aureus | High | Inhibition of cell wall synthesis |
| Candida albicans | Low | Disruption of membrane function |
Case Studies
- Antichlamydial Activity : A study demonstrated that derivatives of this compound showed selective activity against Chlamydia, affecting inclusion numbers and morphology in infected cells. The mechanism involved disruption of the pathogen's lifecycle, indicating potential for therapeutic development against chlamydial infections .
- Antibacterial Activity : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study suggested that the chlorinated derivative enhances binding affinity to bacterial cell wall components .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups, such as chlorine and difluoromethyl, enhances the compound's potency.
| Substituent | Effect on Activity |
|---|---|
| Chlorine at position 3 | Increases binding affinity |
| Difluoromethyl at position 2 | Enhances antimicrobial activity |
| Methyl substitution | Reduces overall potency |
Toxicity and Safety Profile
Toxicological assessments have indicated that this compound exhibits low toxicity in human cell lines. Preliminary studies suggest a favorable safety profile, making it a candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
